![molecular formula C14H16BrN3O2 B5570756 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

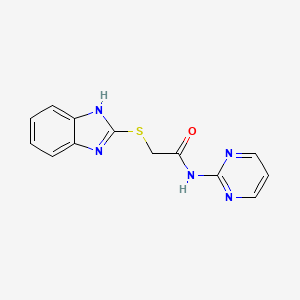

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component transformations, as seen in the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, where electrochemical methods were employed in the presence of sodium bromide, yielding the compound with good efficiency (Ryzhkova, Ryzhkov, & Elinson, 2020).

Molecular Structure Analysis

The structural determination of similar compounds is achieved through techniques such as X-ray analysis, which provides detailed insight into the arrangement of atoms and the molecular geometry. For example, the structure of a second monoclinic polymorph of a related compound was established, highlighting the importance of crystallography in understanding molecular structures (Zhu, Shen, & Tang, 2008).

Scientific Research Applications

Biomedical Potential and Inflammatory Disease Regulation

The synthetic pathway and potential applications of related chemical compounds, such as derivatives of benzaldehyde and pyrazole, have been explored in various scientific studies. One study focused on the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other compounds, leading to the synthesis of a compound with promising biomedical applications. This compound, characterized through various spectroscopic methods and X-ray analysis, showed potential for regulating inflammatory diseases based on docking studies. This highlights the potential utility of related chemical frameworks in biomedical research, particularly in designing anti-inflammatory agents (Ryzhkova, Ryzhkov, & Elinson, 2020).

Cytotoxicity and Cancer Therapy

Another line of research involves the synthesis of Schiff bases and their derivatives from reactions involving para-bromobenzaldehyde and pyrazole compounds, demonstrating a methodological approach to generating compounds with potential biomedical applications. Specifically, these studies have explored the cytotoxic effects of these compounds against cancer cells, suggesting their utility as potential therapeutic agents in cancer treatment. Such research indicates the broader applicability of compounds derived from bromobenzaldehyde and pyrazoles in developing cytotoxic agents for cancer therapy (Azzawi & Hussein, 2022).

Molecular Synthesis and Chemical Properties

Research into the synthesis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, provides insight into the chemical properties and synthesis strategies of compounds within this chemical framework. Such studies detail the steps involved in the synthesis process, including bromination, hydrolysis, cyanidation, and esterification, offering a comprehensive view of the methodologies applicable to the broader family of chemicals related to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime. This research underlines the chemical versatility and potential of these compounds for further application in various fields, including materials science and pharmaceutical development (Bing-he, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUJQJSTSYQBML-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/O)OC)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)